4-Methoxy-n-methyl-n-phenylbenzamide
Overview
Description
4-Methoxy-n-methyl-n-phenylbenzamide: is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with a methoxy group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-n-methyl-n-phenylbenzamide typically involves the following steps:
Starting Materials: Aniline, methanol, and benzoyl chloride.
Reaction: The aniline is first methylated using methanol in the presence of a catalyst to form n-methyl aniline.
Acylation: The n-methyl aniline is then acylated with benzoyl chloride to form n-methyl-n-phenylbenzamide.
Methoxylation: Finally, the benzamide derivative is methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the para position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxy-n-methyl-n-phenylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Methoxy-n-methyl-n-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methoxy-n-methyl-n-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
4-Methoxy-n-phenylbenzamide: Lacks the methyl group on the amide nitrogen.
4-Methoxy-n-methylbenzamide: Lacks the phenyl group on the amide nitrogen.
4-Methoxybenzamide: Lacks both the methyl and phenyl groups on the amide nitrogen.
Uniqueness: 4-Methoxy-n-methyl-n-phenylbenzamide is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, stability, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-methyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXRELIVNJKWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303500 | |
Record name | 4-methoxy-n-methyl-n-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33672-81-0 | |
Record name | NSC158610 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-n-methyl-n-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-P-ANISANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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